4-((2-Chlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
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Description
4-((2-Chlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H23ClN2O4 and its molecular weight is 342.82. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Biological Activity Insights
Spectroscopic and structural investigations of related butanoic acid derivatives, using experimental and theoretical analyses, have highlighted their potential in molecular docking and biological activities. Notably, auto-dock studies suggest these derivatives exhibit good binding properties, inhibiting Placenta growth factor (PIGF-1) and suggesting potential pharmacological importance. The study also highlighted their nonlinear optical material potential due to significant hyperpolarizability values, indicating applications in advanced material science (Vanasundari et al., 2018).
Vibrational Spectroscopic Analysis and Drug Development
Further vibrational spectroscopic analysis of chloramphenicol derivatives, supported by DFT calculations, shed light on the potential of these compounds in drug development. The analysis revealed significant structural interactions, such as hydrogen bonds, which are crucial for the stability and efficacy of pharmaceutical compounds (Fernandes et al., 2017).
NLO Material Development
Research on related compounds has also focused on their potential as nonlinear optical (NLO) materials. Studies involving first hyperpolarizability and HOMO-LUMO analysis indicate that these derivatives have promising applications in the development of NLO materials, which are vital for various photonic and optoelectronic devices (Raju et al., 2015).
Liquid Crystalline Properties for Advanced Applications
Investigations into the liquid crystalline properties of certain butanoic acid derivatives have revealed their potential in creating new macromolecules with side-chain liquid crystals. This research opens up avenues for using these compounds in advanced materials science, particularly in the synthesis of flexible, rigid, and polyfunctional materials for various industrial applications (López-Velázquez et al., 2012).
Green Synthesis of Isoxazolones
A notable study demonstrated the efficient, green synthesis of 4H-isoxazol-5(4H)-ones from butanoic acid derivatives in an aqueous medium, showcasing the potential of these compounds in sustainable chemistry practices. This research highlights the broader applicability of butanoic acid derivatives in synthesizing valuable chemical compounds with minimal environmental impact (Kiyani et al., 2015).
Properties
IUPAC Name |
4-(2-chloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4/c1-11(2)23-9-5-8-18-14(16(21)22)10-15(20)19-13-7-4-3-6-12(13)17/h3-4,6-7,11,14,18H,5,8-10H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMMTFAWPYQAOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.